(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
説明
“(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide” is a derivative of pyrazine-2-carboxamide . Pyrazine-2-carboxamide derivatives have been studied for their potential as inhibitors of the Echinoderm Microtubule-Associated Protein-Like 4 (EML4)-Anaplastic Lymphoma Kinase (ALK) .
Synthesis Analysis
The synthesis of pyrazine-2-carboxamide derivatives involves structural optimization . The process includes the use of computational modeling to study their structure-activity relationship (SAR) .科学的研究の応用
Synthetic Methodologies and Compound Stability
One study examines the degradation of Bortezomib, a closely related compound, under clinical conditions, revealing its stability and degradation products, highlighting the importance of proper storage conditions to maintain efficacy (Bolognese et al., 2009).
Biological Activities
- Antimicrobial and Antifungal Activities: Research includes the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, evaluated for antimicrobial activities, with some compounds showing promising activities (Gouda et al., 2010). Another study on pyrazine-2-substituted carboxamide derivatives found significant growth inhibition against Leuconostoc mesenteroides and other microorganisms, indicating their potential as antimicrobial agents (El-Wahab et al., 2006).
- Anticancer Potential: Certain synthesized compounds have been evaluated for in vitro cytotoxic activity against cancer cell lines, with some showing promising growth inhibitory effects, suggesting their potential use in cancer therapy (Mansour et al., 2020).
Novel Synthetic Approaches
- A novel synthesis method for pyrazole-4-carboxamides has been reported, presenting an efficient pathway to these compounds, which could be pivotal for further pharmaceutical development (Jachak et al., 2010).
作用機序
Target of Action
Bortezomib Impurity H, also known as “(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide”, primarily targets the 26S proteasome . The 26S proteasome is a protein complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .
Mode of Action
Bortezomib Impurity H inhibits the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition leads to cell-cycle arrest and apoptosis . It binds to the proteasome via the boronic acid moiety, and therefore, the presence of this moiety is necessary to achieve proteasome inhibition .
Biochemical Pathways
The inhibition of the 26S proteasome disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . One of the key pathways affected is the ubiquitin-proteasome pathway . Inhibition of this pathway leads to the accumulation of misfolded proteins, initiating ER stress and an unfolded protein response (UPR), which has crucial roles in the cytotoxic effect of proteasome inhibitors .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib Impurity H is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .
Result of Action
The inhibition of the 26S proteasome by Bortezomib Impurity H leads to the accumulation of misfolded proteins, inducing ER stress and an unfolded protein response (UPR). This results in the expression of different genes to promote cell survival . Additionally, Bortezomib Impurity H induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .
Action Environment
The action, efficacy, and stability of Bortezomib Impurity H can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Impurity H . Furthermore, the method of administration (subcutaneous or intravenous) can also impact the systemic exposure and pharmacodynamic effects of the compound .
特性
IUPAC Name |
N-[(2S)-1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOAWFAGJVEGQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446194-56-4 | |
Record name | N-((1S)-2-((3-Methylbutyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2-pyrazinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446194564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bortezomib Impurity H | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((1S)-2-((3-METHYLBUTYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-2-PYRAZINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW85U88TX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。